

1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1292921

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a detailed overview of its core physical characteristics, experimental protocols for its synthesis, and its role in developmental workflows.

Core Physical and Chemical Properties

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making it an attractive scaffold in drug discovery.^[1] Its aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.

Quantitative Data Summary

The known physical and chemical properties of **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ FN ₂ O	[1] [2]
Molecular Weight	190.2 g/mol	[1] [2]
Appearance	Light yellow solid	[1]
Purity	≥ 95% (by NMR)	[1]
LogP	2.36	[3]
CAS Number	1015845-52-9	[1] [2] [4]
PubChem ID	24694112	[1]
MDL Number	MFCD05864518	[1]
Storage Conditions	Store at 0-8°C	[1]

Experimental Protocols

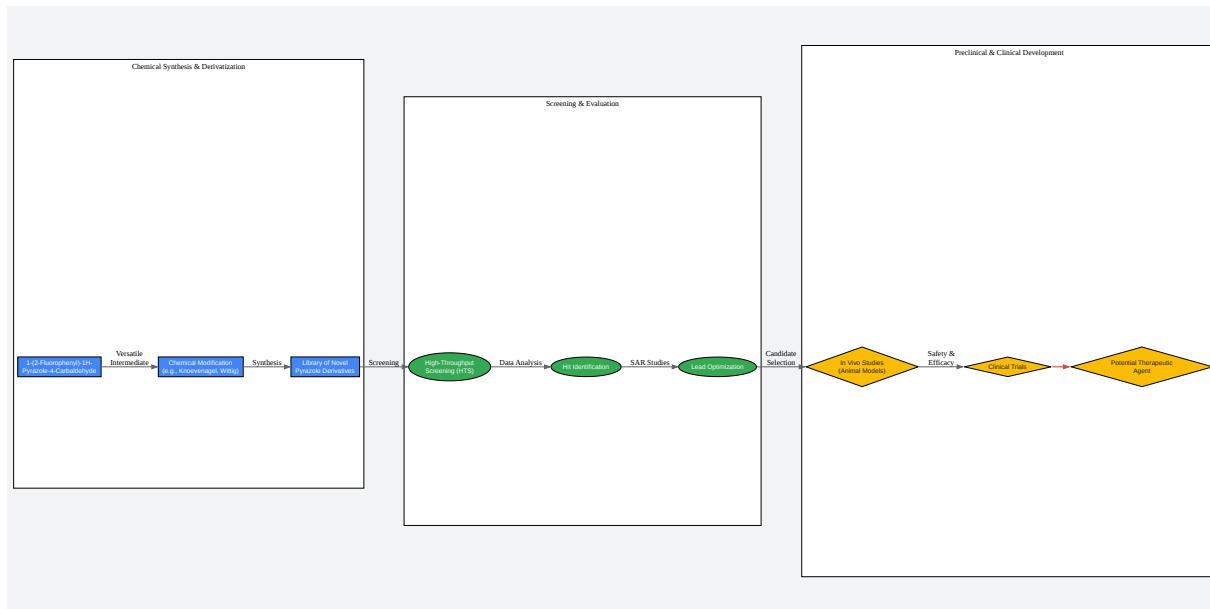
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to a pyrazole ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Synthesis Protocol for Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of 1-substituted-3-phenyl-1H-pyrazole-4-carbaldehydes, which can be adapted for **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde**.

Materials:

- N'-(1-phenylethylidene)benzohydrazide (or appropriate hydrazone precursor)
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)


- Crushed ice
- Sodium bicarbonate (NaHCO₃)
- Methanol (for recrystallization)

Procedure:

- Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (0.012 mol) to N,N-dimethylformamide (10 mL). Stir the mixture at this temperature to form the Vilsmeier reagent.[5]
- Reaction with Hydrazone: To the prepared Vilsmeier reagent, add the appropriate hydrazone precursor (0.004 mol) in small portions.[5]
- Reaction Conditions: Stir the reaction mixture at 60–65°C for approximately 4 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[5]
- Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with constant stirring.[5]
- Neutralization: Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.[5]
- Isolation and Purification: Collect the resulting precipitate by filtration, wash it with water, and then dry it. The crude product can be purified by recrystallization from methanol to yield the final pyrazole-4-carbaldehyde derivative.[5]

Role in Drug Discovery and Development Workflow

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a key starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications, including novel anti-inflammatory and anti-cancer agents.[1] The following diagram illustrates its logical flow in a typical drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Workflow of **1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde** in drug discovery.

This compound and its derivatives are also explored for their use as fluorescent probes in imaging applications, which are valuable tools for cellular and molecular studies.^[1] The fluorinated phenyl group can impart desirable photophysical properties for such applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Hit2Lead | 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | CAS# 1015845-52-9 | MFCD05864518 | BB-4003866 [hit2lead.com]
- 4. 1015845-52-9|1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292921#1-2-fluorophenyl-1h-pyrazole-4-carbaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com